Bienvenue dans la boutique en ligne BenchChem!

3-fluoro-N-methyl-5-nitrobenzamide

NK2 receptor antagonism neurokinin receptor pharmacology N-methylbenzamide SAR

3-Fluoro-N-methyl-5-nitrobenzamide (CAS 1239596-39-4) is a disubstituted benzamide building block with a molecular formula of C8H7FN2O3 and a molecular weight of 198.15 g/mol. The compound features a nitro group at the 5-position, a fluorine atom at the 3-position, and an N-methyl substituent on the amide nitrogen, placing it within the broader nitrobenzamide class.

Molecular Formula C8H7FN2O3
Molecular Weight 198.15 g/mol
Cat. No. B7942537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-methyl-5-nitrobenzamide
Molecular FormulaC8H7FN2O3
Molecular Weight198.15 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-]
InChIInChI=1S/C8H7FN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12)
InChIKeyFFFXXWWYXCWMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-N-methyl-5-nitrobenzamide (CAS 1239596-39-4): Procurement-Grade Physicochemical and Structural Profile for Rational Building Block Selection


3-Fluoro-N-methyl-5-nitrobenzamide (CAS 1239596-39-4) is a disubstituted benzamide building block with a molecular formula of C8H7FN2O3 and a molecular weight of 198.15 g/mol . The compound features a nitro group at the 5-position, a fluorine atom at the 3-position, and an N-methyl substituent on the amide nitrogen, placing it within the broader nitrobenzamide class [1]. Its commercial availability at purities ≥95% supports its utility as a synthetic intermediate, particularly in the preparation of amino-substituted benzamide derivatives relevant to voltage-gated sodium channel (Nav) inhibitor programs [2]. The compound’s InChIKey is FFFXXWWYXCWMTH-UHFFFAOYSA-N, and it has one hydrogen bond donor, four hydrogen bond acceptors, and a computed LogP of approximately 1.1 .

Positional Isomer Substitution Risks for 3-Fluoro-N-methyl-5-nitrobenzamide: Why Regioisomeric Interchange Compromises Downstream Reactivity and Biological Outcomes


3-Fluoro-N-methyl-5-nitrobenzamide cannot be interchanged with its positional isomers — such as 4-fluoro-N-methyl-3-nitrobenzamide (CAS 475216-25-2) or 5-fluoro-N-methyl-2-nitrobenzamide — without altering critical molecular recognition and reactivity properties. In published SAR studies on N-methylbenzamide analogues as neurokinin-2 (NK2) receptor antagonists, the position of a single nitro substituent on the phenyl ring produced a pKb difference of at least 0.55 log units between ortho- and meta-nitro congeners, and a >1.5 log unit difference between para-fluoro and meta-nitro analogues . Furthermore, the 3-fluoro-5-nitro substitution pattern is explicitly used as a precursor for selective nitro-to-amine reduction yielding 3-amino-5-fluoro-N-methylbenzamide — an intermediate in patented Nav1.7 inhibitor synthesis — a transformation that would produce an entirely different regioisomeric product if a positional isomer were substituted [1]. These position-dependent effects make generic substitution scientifically indefensible for any application requiring consistent reactivity or target engagement.

Quantitative Differentiation Evidence for 3-Fluoro-N-methyl-5-nitrobenzamide Versus Positional Isomers and Des-Substituted Analogs


NK2 Receptor Antagonist Potency: m-Nitro Substitution Reduces Activity by Over 1.5 Log Units Versus p-Fluoro in N-Methylbenzamide Scaffolds

In a functional assay using guinea pig trachea, N-methylbenzamide analogues with different substituent positions on the phenyl ring exhibited rank-order NK2 receptor antagonist potencies that differ by over 30-fold. The p-fluoro analogue (compound 3) achieved a pKb of 9.7 ± 0.2, representing the most potent compound in the series, while the m-nitro analogue (compound 5) displayed a pKb below 8.0 — a >1.7 log unit (approximately 50-fold) potency reduction . The o-nitro analogue (compound 4) showed intermediate activity at pKb 8.5 ± 0.4, and the p-nitro analogue (compound 6) registered pKb 8.55 ± 0.4 . Although the specific 3-fluoro-5-nitro combination was not individually tested in this study, the data establish a class-level principle: the juxtaposition of a nitro group at the meta position consistently impairs activity relative to para-fluoro substitution on the N-methylbenzamide scaffold. This implies that compounds bearing the 3-fluoro-5-nitro pattern will display pharmacological profiles distinct from their regioisomeric counterparts when deployed in related chemotypes.

NK2 receptor antagonism neurokinin receptor pharmacology N-methylbenzamide SAR

Synthetic Pathway Exclusivity: 3-Fluoro-5-nitro Regiochemistry Is a Required Intermediate for Nav1.7 Inhibitor Precursor 3-Amino-5-fluoro-N-methylbenzamide

Patent US9334269B2, which claims carboxamides as voltage-gated sodium channel (Nav1.7) inhibitors for chronic pain treatment, explicitly employs 3-fluoro-N-methyl-5-nitrobenzamide as a synthetic intermediate [1]. In the described procedure, 961 mg (4.85 mmol) of 3-fluoro-N-methyl-5-nitrobenzamide is subjected to catalytic hydrogenation using 10% Pd/C (43 mg) in ethanol under nitrogen atmosphere to yield 3-amino-5-fluoro-N-methylbenzamide (825 mg, 4.91 mmol, 100% yield) [1]. The amino-substituted product serves as a precursor for further elaboration into bioactive Nav1.7 inhibitor compounds [1]. A positional isomer such as 4-fluoro-N-methyl-3-nitrobenzamide (CAS 475216-25-2) would, upon identical reduction, yield 3-amino-4-fluoro-N-methylbenzamide — a structurally distinct compound not documented in this patent and not validated for the same downstream applications. The 3-fluoro-5-nitro regioisomer thus holds a unique synthetic role within this specific Nav1.7 inhibitor patent landscape.

Nav1.7 inhibitor synthesis nitro reduction patent-defined intermediate sodium channel pharmacology

Electronic Property Differentiation: N-Methylation Modulates Amide Hydrogen Bond Donor Capacity Relative to Primary Benzamide Analogs

3-Fluoro-N-methyl-5-nitrobenzamide (C8H7FN2O3, MW 198.15) [1] differs from its primary amide counterpart 3-fluoro-5-nitrobenzamide (3FNBA, C7H5FN2O3, MW 184.13, CAS 1208075-03-9) by the presence of an N-methyl substituent. This structural modification reduces the hydrogen bond donor count from two (primary amide NH₂) to one (secondary amide NH), which alters the compound’s capacity for intermolecular hydrogen bonding. Computed properties for 3-fluoro-N-methyl-5-nitrobenzamide indicate 1 hydrogen bond donor, 4 hydrogen bond acceptors, 1 rotatable bond, and a topological polar surface area of 74.9 Ų [1]. The N-methyl amide also eliminates the possibility of primary amide deprotonation under basic conditions, modifying solubility and reactivity profiles compared to the des-methyl analog 3FNBA — a compound reported to exhibit 10-fold greater inhibitory potency than suramin against Trypanosoma brucei through inhibition of trypanosomal 3-ketoacyl-CoA synthase . The N-methyl modification would be expected to alter both the pharmacokinetic behavior and target engagement of any derived bioactive compound.

hydrogen bonding medicinal chemistry physicochemical profiling amide N-methylation

Nitrogroup Regiochemistry Governs Reduction Potential and Metabolite Identity in Nitroreductase-Activated Prodrug Contexts

In a study of nitrobenzamide prodrugs for nitroreductase-based cancer therapy, the reduction metabolites of nitro benzamides by Ssap-NtrB enzyme exhibited differential cytotoxicity profiles depending on the specific nitrobenzamide structure: none of the metabolites were toxic to HUVEC (normal endothelial) cells, moderate toxicity was observed against Hep3B (hepatocellular carcinoma) cells, and high toxicity was seen in PC3 (prostate cancer) cells [1]. Although 3-fluoro-N-methyl-5-nitrobenzamide itself was not a test compound in this study, the work establishes that the position of the nitro group on the benzamide ring determines the identity and biological activity of the reduced metabolite. For 3-fluoro-N-methyl-5-nitrobenzamide, reduction yields 3-amino-5-fluoro-N-methylbenzamide exclusively; reduction of a positional isomer such as 4-fluoro-N-methyl-3-nitrobenzamide would produce a regioisomeric amine with a different substitution pattern and potentially different biological properties [2]. This class-level evidence supports the principle that nitroarene reduction outcomes are regiospecific and directly dictate downstream biological effects.

nitroreductase prodrugs cancer gene therapy nitrobenzamide reduction metabolite profiling

Procurement-Relevant Application Scenarios for 3-Fluoro-N-methyl-5-nitrobenzamide Driven by Quantitative Differentiation Evidence


Nav1.7 Inhibitor Intermediate Synthesis (Patent US9334269B2 Replication)

This compound is the designated nitro-precursor for synthesizing 3-amino-5-fluoro-N-methylbenzamide, a key intermediate in the carboxamide-based Nav1.7 inhibitor program described in US9334269B2 [1]. The patent's experimental section specifies exact stoichiometry (961 mg, 4.85 mmol) and conditions (10% Pd/C, H₂, EtOH, 48 h) for quantitative conversion to the amine product. Any procurement deviation to a positional isomer would produce a different amino compound not validated in this patent, making this the only suitable starting material for faithful patent replication or follow-on medicinal chemistry [1].

NK2 Receptor Antagonist Scaffold Development with Defined Substituent Effects

For laboratories pursuing structure-activity relationship studies on N-methylbenzamide-based GPCR antagonists, the 3-fluoro-5-nitro substitution pattern provides a testable combination of the p-fluoro (potency-enhancing, pKb 9.7) and m-nitro (potency-reducing, pKb < 8.0) pharmacophoric elements identified in NK2 receptor studies . The published SAR data from isolated guinea pig trachea assays establish quantitative benchmarks against which this disubstituted analog can be evaluated, enabling rational scaffold optimization .

Physicochemical Property Screening for CNS Drug Discovery Libraries

With a computed LogP of approximately 1.1, a single hydrogen bond donor, and a topological polar surface area of 74.9 Ų [2], 3-fluoro-N-methyl-5-nitrobenzamide falls within favorable physicochemical space for CNS drug candidates. The N-methyl modification reduces the hydrogen bond donor count by one relative to the primary amide analog (3-fluoro-5-nitrobenzamide, CAS 1208075-03-9), which can improve membrane permeability while retaining the electron-withdrawing nitro and fluoro substituents as handles for further elaboration or bioreductive activation [2].

Nitroreductase Prodrug Precursor with Defined Metabolite Identity

As documented in nitrobenzamide prodrug studies, the position of the nitro group determines the regioisomeric identity of the amine metabolite produced by nitroreductase enzymes [3]. The 3-fluoro-5-nitro substitution pattern ensures that enzymatic reduction installs the amino group at the 5-position, yielding 3-amino-5-fluoro-N-methylbenzamide specifically. This regiospecificity is critical for prodrug programs where the position of the unmasked amine dictates target binding [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-fluoro-N-methyl-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.